N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
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Description
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation
The copper(II)-catalyzed remote sulfonylation of aminoquinolines represents an environmentally friendly method to introduce sulfonyl groups into quinoline derivatives. Such reactions, utilizing sodium sulfinates as sulfide sources, generate less unpleasantly odorous byproducts, highlighting the potential for synthesizing environmentally benign compounds with potential pharmaceutical applications (Xia et al., 2016).
Synthesis of Ionic Liquids
The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides with 2-picolylamine underscores a key step in the synthesis of new classes of ionic liquids. These processes demonstrate the synthesis of complex molecules under environmentally friendly conditions, indicating potential applications in green chemistry and materials science (Fringuelli et al., 2004).
Antimalarial and COVID-19 Research
Investigations into the antimalarial activity of sulfonamide derivatives reveal their potential utility in drug discovery against infectious diseases. Theoretical calculations and molecular docking studies of certain sulfonamides against Plasmepsin-1 and Plasmepsin-2, as well as SARS-CoV-2 proteins, suggest these compounds' relevance in developing therapeutics for malaria and COVID-19 (Fahim & Ismael, 2021).
Synthesis of Sulfonated Quinoline Diones
The novel cascade synthesis of sulfonated quinoline dione derivatives from N-(2-cyanoaryl)methylacrylamides and sulfonylhydrazides demonstrates an efficient method for creating biologically active molecules, which may have pharmaceutical applications (Wang et al., 2016).
Synthesis and Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides explores their cardiac electrophysiological activity, indicating potential applications in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGPNTOQHLZHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.